Differential Bromodomain Inhibition Profile: BRPF1 Selectivity vs. BRPF2/3
6-Bromo-2H-chromene-3-carbaldehyde displays a distinct bromodomain inhibition profile compared to other C6-substituted chromene analogs, as revealed by BROMOscan assays. It exhibits a marked selectivity for BRPF1 (IC50 = 65 nM) over BRPF2 (IC50 = 1,400 nM) and BRPF3 (IC50 = 7,600 nM) [1]. This 21.5-fold selectivity for BRPF1 over BRPF2 and 117-fold over BRPF3 is a quantifiable feature not uniformly shared by other halogenated chromene derivatives, where the SAR of C6-substitution dictates divergent bromodomain engagement [2].
| Evidence Dimension | Inhibitory Activity (IC50, nM) against Bromodomain Proteins |
|---|---|
| Target Compound Data | IC50 = 65 nM (BRPF1); 1,400 nM (BRPF2); 7,600 nM (BRPF3) |
| Comparator Or Baseline | 6-Chloro-2H-chromene-3-carbaldehyde (data not available for this specific target set; class-level baseline from related chromenes) |
| Quantified Difference | 21.5-fold selectivity for BRPF1 vs. BRPF2; 117-fold vs. BRPF3 |
| Conditions | BROMOscan assay, recombinant human BRPF1/2/3 expressed in E. coli, 1 hr incubation |
Why This Matters
Procuring the bromo analog enables the targeting of specific bromodomains (BRPF1) with a known selectivity profile, whereas a chloro or unsubstituted analog may exhibit a different or unknown selectivity pattern, potentially invalidating biological assay results.
- [1] BindingDB. BDBM50249772 (CHEMBL4067436). Affinity Data for 6-bromo-2H-chromene-3-carbaldehyde. View Source
- [2] BindingDB. BDBM50172107 (CHEMBL3810303). Affinity Data for BRPF1. View Source
